Molecular weight and formula of 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one
Molecular weight and formula of 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one. As a Senior Application Scientist, this document is structured to deliver not only technical data but also field-proven insights into the relevance and potential of this molecule in medicinal chemistry and drug development.
Core Molecular Attributes
The foundational step in evaluating any novel compound is to establish its fundamental molecular characteristics. For 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one, these attributes provide the basis for understanding its chemical behavior and potential biological interactions.
Molecular Formula and Weight
A precise understanding of the molecular formula and weight is critical for all quantitative aspects of research, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN₃O | [1] |
| Molecular Weight | 211.65 g/mol | [1] |
| Monoisotopic Mass | 211.0512396 Da | [1] |
Chemical Structure
The spatial arrangement of atoms and functional groups within a molecule dictates its reactivity, polarity, and ability to interact with biological targets. The structure of 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one is characterized by a central imidazolidin-2-one ring substituted with a 5-amino-2-chlorophenyl group at the N1 position.
Figure 1: Chemical structure of 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one.
Structural Identifiers:
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SMILES: C1CN(C(=O)N1)C2=C(C=C(C=C2)N)Cl
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InChI: InChI=1S/C9H10ClN3O/c10-7-2-1-6(11)5-8(7)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14)
Synthesis Strategies: An Inferential Approach
Palladium-Catalyzed Alkene Carboamination
A contemporary and efficient method for constructing the imidazolidin-2-one scaffold involves the palladium-catalyzed carboamination of N-allylureas with aryl bromides.[2] This approach is advantageous as it forms two bonds (one C-C and one C-N) and can generate up to two stereocenters in a single step with high diastereoselectivity.[2]
Proposed Experimental Protocol:
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Substrate Synthesis: The precursor, an appropriately substituted N-allyl-N'-(5-amino-2-chlorophenyl)urea, would first be synthesized. This is typically achieved through the reaction of the corresponding allylic amine with a substituted phenyl isocyanate.
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Cyclization Reaction: The N-allylurea derivative would then be subjected to a palladium-catalyzed intramolecular cyclization. A typical catalyst system would involve a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand.
Figure 2: Proposed synthetic workflow for 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one.
Classical Cyclization of Diamines
The most conventional route to imidazolidin-2-ones involves the cyclization of 1,2-diamines with a carbonylating agent.[2] This method, while robust, often requires the handling of hazardous reagents like phosgene or its equivalents.
Proposed Experimental Protocol:
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Diamine Synthesis: The initial step would be the synthesis of N-(5-amino-2-chlorophenyl)ethane-1,2-diamine.
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Cyclization: The resulting diamine would then be treated with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI) to effect the ring closure and form the imidazolidin-2-one.
Potential Applications in Drug Discovery and Development
The structural motifs present in 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one—namely the imidazolidin-2-one core and the substituted aminophenyl group—are found in a variety of biologically active molecules. This suggests a range of potential therapeutic applications for this compound.
Anticancer and Anti-proliferative Activity
The imidazolidinone scaffold is a key structural component in numerous compounds exhibiting anticancer and anti-proliferative properties. The diverse biological functions of imidazolidine derivatives include acting as anti-cancer, anti-proliferative, and anti-microbial agents.
Central Nervous System (CNS) Activity
Derivatives of 1-aryl-2-iminoimidazolidine have been investigated for their pharmacological activity, with some showing potential as modulators of central nervous system targets.
Anti-inflammatory Properties
Certain imidazolidinone derivatives have been explored as potential selective COX-2 inhibitors for the treatment of inflammation. The nitrogen and carbonyl groups in the imidazolidinone ring are thought to facilitate interactions with the cyclooxygenase enzyme.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. For substituted imidazolidin-2-ones, the chemical shifts of the methylene protons in the imidazolidine ring typically appear in the range of 3.0-4.0 ppm in the ¹H NMR spectrum. The carbonyl carbon of the imidazolidin-2-one ring gives a characteristic signal in the ¹³C NMR spectrum around 160-170 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule, matching the experimentally determined mass to the calculated exact mass of the molecular formula C₉H₁₀ClN₃O.
Conclusion and Future Directions
1-(5-Amino-2-chlorophenyl)imidazolidin-2-one represents a molecule of interest for further investigation in medicinal chemistry. Based on the established biological activities of related imidazolidinone and amino-chlorophenyl derivatives, this compound warrants screening for a range of pharmacological activities, particularly in the areas of oncology, neuropharmacology, and inflammation. Future work should focus on the development of an efficient and scalable synthetic route, followed by a thorough in vitro and in vivo biological evaluation to fully elucidate its therapeutic potential.
References
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Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. National Center for Biotechnology Information. [Link]
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Cambridge id 5974420 | C9H10ClN3O | CID 2879264 - PubChem. National Center for Biotechnology Information. [Link]
